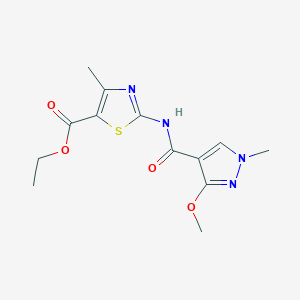
(2R)-2,3-Dimethoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-Dimethoxypropan-1-ol is a chiral organic compound with the molecular formula C5H12O3 It is a colorless liquid that is soluble in water and various organic solvents
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-Dimethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R)-2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (2R)-2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of (2R)-2,3-dimethoxypropanal. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2R)-2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to (2R)-2,3-dimethoxypropan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (2R)-2,3-Dimethoxypropanal
Reduction: (2R)-2,3-Dimethoxypropan-1-amine
Substitution: Depending on the nucleophile, products like (2R)-2,3-dimethoxypropyl chloride or (2R)-2,3-dimethoxypropyl ether can be formed.
Wirkmechanismus
The mechanism by which (2R)-2,3-Dimethoxypropan-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. Its hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. The compound’s molecular structure allows it to interact with various enzymes and receptors, making it a valuable intermediate in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,3-Dimethoxypropan-1-ol: The enantiomer of (2R)-2,3-Dimethoxypropan-1-ol, with similar chemical properties but different biological activity.
(2R)-2,3-Dimethoxybutan-1-ol: A structurally similar compound with an additional carbon atom, leading to different reactivity and applications.
(2R)-2,3-Dimethoxypropan-2-ol: An isomer with the hydroxyl group on the second carbon, resulting in different chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Eigenschaften
IUPAC Name |
(2R)-2,3-dimethoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAPJJFRLSRPX-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
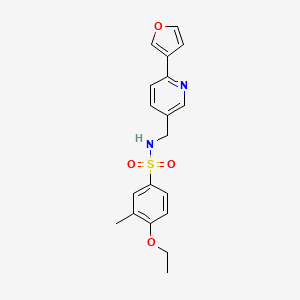
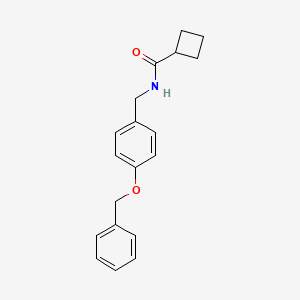

![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2360662.png)
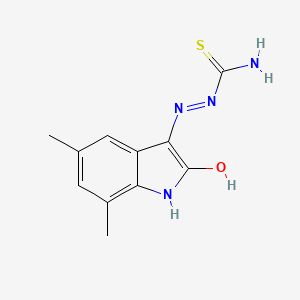
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
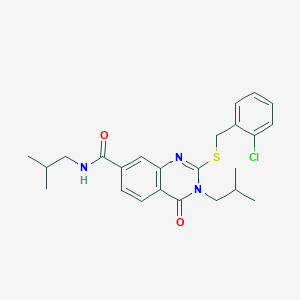
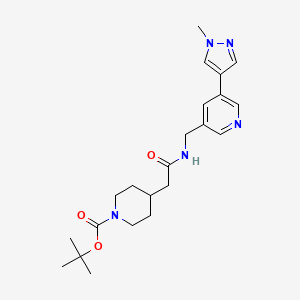
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

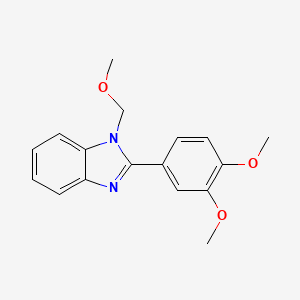
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)
